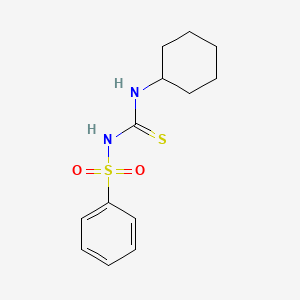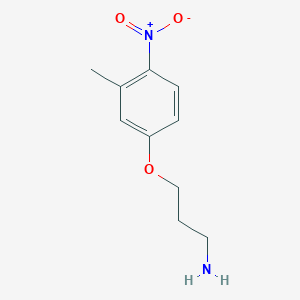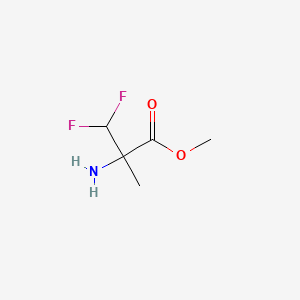
1-(pyridin-2-yl)-1H-pyrazol-3-amine
概要
説明
1-(Pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
Mode of Action
by interacting with Sterol 14-alpha demethylase (CYP51) protein . This suggests that 1-(pyridin-2-yl)-1H-pyrazol-3-amine might have a similar interaction with its targets, leading to changes in the target organisms.
Biochemical Pathways
Based on the potential antifungal activity, it can be inferred that the compound might interfere with the ergosterol biosynthesis pathway in fungi, as ergosterol is a critical component of fungal cell membranes .
Pharmacokinetics
The admet analysis of the probe ii compound suggested that it could be moderately toxic to humans . Further in-vitro toxicity studies would be required to understand the real-time toxic level.
Result of Action
The probe ii compound was found to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml against candida spp . This suggests that this compound might have similar antifungal effects.
生化学分析
Cellular Effects
Preliminary studies suggest that this compound may have significant effects on various types of cells and cellular processes
Molecular Mechanism
It’s hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Future studies should investigate the enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with hydrazine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-(Pyridin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
1-(Pyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and as a ligand in coordination chemistry.
類似化合物との比較
1-(Pyridin-2-yl)-1H-pyrazole: Lacks the amine group, which can affect its reactivity and biological activity.
2-(Pyridin-2-yl)-1H-pyrazol-3-amine: Positional isomer with different chemical properties and biological activities.
1-(Pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: 1-(Pyridin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. The amine group further enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery.
特性
IUPAC Name |
1-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYHOOMSLFWCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542226 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87949-16-4 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


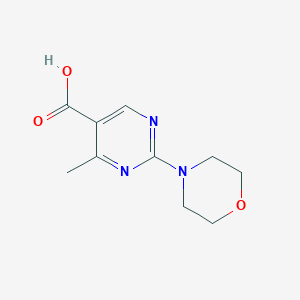
![5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058037.png)
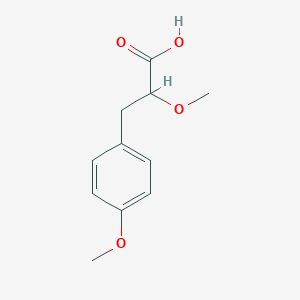
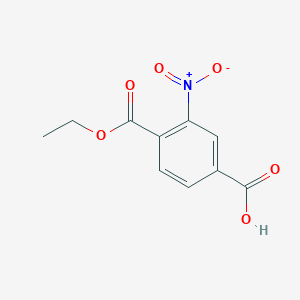
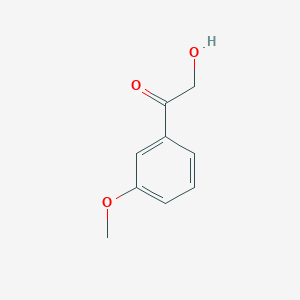
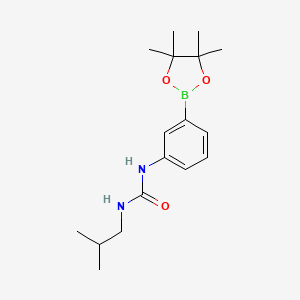
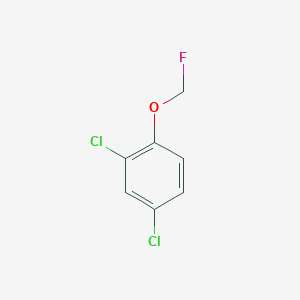
![Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-](/img/structure/B3058050.png)

